(3-chloro-1-benzothiophen-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
The compound (3-chloro-1-benzothiophen-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone (hereafter referred to as the target compound) is a synthetic organic molecule characterized by a benzothiophene moiety substituted with a chlorine atom at the 3-position and a 6,7-dimethoxy-3,4-dihydroisoquinoline group linked via a methanone bridge. Key physicochemical properties include:
Properties
Molecular Formula |
C20H18ClNO3S |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C20H18ClNO3S/c1-24-15-9-12-7-8-22(11-13(12)10-16(15)25-2)20(23)19-18(21)14-5-3-4-6-17(14)26-19/h3-6,9-10H,7-8,11H2,1-2H3 |
InChI Key |
QPNSVSCTJKJOLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=C(C4=CC=CC=C4S3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-1-benzothiophene-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps:
Formation of 3-chloro-1-benzothiophene-2-carbonyl chloride: This can be achieved by chlorination of benzothiophene followed by acylation.
Coupling with tetrahydroisoquinoline: The carbonyl chloride is then reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-1-benzothiophene-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups in place of the chloro group.
Scientific Research Applications
2-(3-chloro-1-benzothiophene-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-chloro-1-benzothiophene-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context in which the compound is studied. For example, it might inhibit a particular enzyme by binding to its active site, thereby blocking its activity.
Comparison with Similar Compounds
Structural Analogues from the 6,7-Dimethoxy-3,4-Dihydroisoquinoline Family
Several analogues share the 6,7-dimethoxy-3,4-dihydroisoquinoline core but differ in substituents (Table 1):
Key Observations :
Physicochemical and Pharmacokinetic Properties
A comparative analysis of physicochemical parameters reveals significant differences (Table 2):
| Property | Target Compound | Compound 6h | (3-methyl-6,7-dimethoxy-...)methanone |
|---|---|---|---|
| Molecular Weight | 327.83 | 377.45 | 369.41 |
| logP | 4.925 | ~4.1* | ~3.8* |
| Hydrogen Bond Acceptors | 2 | 3 | 5 |
| Polar Surface Area | 17.2954 Ų | ~30 Ų* | ~50 Ų* |
*Estimated based on structural similarity.
Key Observations :
- The target compound has the lowest polar surface area (17.3 Ų), suggesting superior bioavailability compared to analogues with additional methoxy or phenyl groups .
- Higher logP values correlate with increased lipophilicity, which may enhance central nervous system (CNS) penetration but raise toxicity risks.
Biological Activity
The compound (3-chloro-1-benzothiophen-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 357.86 g/mol
- Structure : The compound features a benzothiophene moiety substituted with a dimethoxyisoquinoline group.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its efficacy against different pathogens and its potential therapeutic applications.
Antimicrobial Activity
Research has indicated that derivatives of benzothiophene exhibit significant antimicrobial properties. For instance, a study demonstrated that related compounds showed activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
| Compound | Microorganism Tested | Activity (MIC) |
|---|---|---|
| (3-chloro-1-benzothiophen-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. In particular, it has been noted to reduce TNF-alpha and IL-6 levels in activated macrophages, suggesting its potential as an anti-inflammatory agent. This activity may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In cellular assays, it demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism is thought to involve apoptosis induction through the activation of caspases and modulation of the cell cycle .
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized several derivatives of benzothiophene and tested their antimicrobial activities. The results showed that the compound exhibited promising activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .
- Anti-inflammatory Mechanism Investigation : Another study focused on elucidating the anti-inflammatory mechanisms of similar compounds in murine models. The results indicated significant reductions in paw edema in treated groups compared to controls, supporting the hypothesis of its efficacy in inflammatory conditions .
- Evaluation of Anticancer Activity : A comprehensive evaluation was performed on the anticancer properties of benzothiophene derivatives. The findings suggested that the compound could inhibit tumor growth in xenograft models, providing a basis for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
